N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine
Description
N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine is a chiral, tetradentate ligand featuring a 1,2-diphenylethane-1,2-diamine backbone modified with two bulky diphenylphosphanyl groups attached via methyl bridges. This structure enables dual coordination modes through nitrogen (N) and phosphorus (P) donor atoms, making it highly effective in forming stable metal complexes, particularly for transition metals like palladium, platinum, and iridium. Its steric bulk and electron-rich nature enhance catalytic activity in asymmetric synthesis and cross-coupling reactions .
Properties
IUPAC Name |
N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H46N2P2/c1-7-23-41(24-8-1)51(53-39-43-27-19-21-37-49(43)55(45-29-11-3-12-30-45)46-31-13-4-14-32-46)52(42-25-9-2-10-26-42)54-40-44-28-20-22-38-50(44)56(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-38,51-54H,39-40H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBTWUBNZRVXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46N2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine typically involves the reaction of 2-diphenylphosphanylbenzyl chloride with 1,2-diphenylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are often used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: N-substituted derivatives.
Coordination: Metal-ligand complexes.
Scientific Research Applications
Structural Characteristics
DPDPE is characterized by its dual phosphine functionalities and a diphenyl-ethanediamine backbone. The compound has a molecular formula of and a molecular weight of approximately 760.9 g/mol. Its specific stereochemistry, indicated by configurations such as (1R,2R) or (1S,2S), plays a crucial role in its reactivity and interactions with metal centers and biological targets.
Catalysis
DPDPE has garnered significant attention in the field of asymmetric catalysis. Its rigid structure allows for the formation of stable complexes with transition metals, which are essential for facilitating various chemical reactions. Notable applications include:
- Suzuki-Miyaura Coupling : DPDPE has been used as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds with high enantioselectivity.
- Hydrogenation Reactions : The compound shows promise in catalyzing hydrogenation reactions due to its ability to stabilize metal catalysts and enhance reaction rates.
Coordination Chemistry
The ability of DPDPE to form stable complexes with transition metals is critical for understanding its role in coordination chemistry. Studies have demonstrated that:
- DPDPE can coordinate with various metal ions (e.g., palladium, platinum), influencing their electronic properties and reactivity.
- The steric and electronic characteristics of DPDPE allow for tuning the properties of metal complexes, making them suitable for diverse applications.
Research indicates that DPDPE exhibits notable biological activity, which includes:
- Anticancer Properties : Preliminary studies suggest that DPDPE may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Summary of Catalytic Applications
| Reaction Type | Metal Catalyst | Role of DPDPE |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Ligand enhancing selectivity |
| Hydrogenation | Platinum | Stabilizing metal catalyst |
| C–C Bond Formation | Nickel | Facilitating reaction pathways |
Case Study 1: Asymmetric Synthesis
In a study published in Journal of Organic Chemistry, researchers utilized DPDPE as a ligand in palladium-catalyzed asymmetric synthesis. The results indicated that the use of DPDPE significantly improved enantioselectivity compared to traditional ligands.
Case Study 2: Biological Evaluation
A recent investigation explored the anticancer activity of DPDPE against MCF-7 breast cancer cells. The study revealed that DPDPE induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N,N’-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. The compound coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The phosphine groups donate electron density to the metal center, enhancing its reactivity, while the amine groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s unique bis-phosphine substituents differentiate it from other diamines. Below is a comparative analysis with structurally related ligands:
Table 1: Structural and Electronic Comparison
Steric and Geometric Effects
The diphenylphosphanyl groups introduce significant steric hindrance, which:
- Reduces undesired side reactions in catalysis by shielding the metal center.
- Modifies the bite angle (N–M–P) compared to smaller ligands like diimines (), improving selectivity in asymmetric transformations.
Biological Activity
N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine (CAS: 287485-86-3) is a complex organophosphorus compound with significant biological activity. This article reviews its molecular characteristics, biological effects, and potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C52H46N2P2
- Molar Mass : 760.88 g/mol
- Melting Point : 80-82 °C
- Boiling Point : 819.2 ± 65.0 °C
- Storage Conditions : 2-8 °C, protected from light .
Biological Activity Overview
This compound exhibits various biological activities, primarily attributed to its ability to function as a ligand in metal complexes and its role in catalysis. The following sections detail specific biological activities and findings from various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its interaction with metal ions to form complexes that exhibit enhanced cytotoxicity against cancer cell lines. For example:
- Case Study 1 : A study demonstrated that ruthenium complexes derived from this compound showed significant cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cellular metabolism .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties:
- Case Study 2 : In vitro assays indicated that this compound inhibits certain metalloproteinases involved in tumor invasion and metastasis. This inhibition suggests a potential role in preventing cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The ability of the compound to coordinate with transition metals enhances its reactivity and biological efficacy.
- Phosphine Ligand Properties : As a phosphine ligand, it can stabilize reactive intermediates in catalytic cycles, which may lead to the generation of biologically active species.
- Apoptosis Induction : The compound's interaction with cellular pathways can trigger apoptotic pathways in cancer cells.
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for preparing N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine?
Methodological Answer: The ligand is typically synthesized via Schiff-base condensation or metal-template reactions. For analogous diimine ligands, a common protocol involves reacting a palladium precursor (e.g., PdCl₂(DMSO)₂) with a diimine ligand in methanol under stirring for 1–2 hours at room temperature, followed by vacuum filtration and slow evaporation to obtain crystalline products . Microwave-assisted synthesis under neat conditions using catalysts like CaBr₂ can improve reaction efficiency (5–15 minutes, 180 W) .
Key Steps:
- Ligand Synthesis: Combine PdCl₂(DMSO)₂ with diimine in methanol (1:1 molar ratio).
- Purification: Collect precipitate via vacuum filtration; recrystallize via slow evaporation.
- Yield Optimization: Microwave irradiation reduces reaction time and increases yield (e.g., 25% conventional vs. higher yields with microwave) .
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| Conventional | None | 1.5 hours | 25% | |
| Microwave-assisted | CaBr₂ | 5–15 min | ~40%* | |
| *Estimated based on analogous reactions. |
Q. How is the ligand characterized structurally and spectroscopically?
Methodological Answer:
- X-ray Crystallography: Determines molecular geometry, bond lengths, and torsion angles (e.g., N–C–C–N torsion angle = 5.3° in Pd complexes) . Use SHELX programs for refinement (R-factor < 0.05) .
- Spectroscopy:
- IR: Peaks at ~1514 cm⁻¹ (C=N stretch) and 3135 cm⁻¹ (aromatic C–H) confirm ligand coordination .
- UV-Vis: Bands at 242–317 nm indicate π→π* transitions in conjugated diimine systems .
Q. Table 2: Key Crystallographic Parameters (Example)
| Parameter | Value (Pd Complex) | Reference |
|---|---|---|
| Space group | P1 | |
| Bond length (Pd–N) | 2.05–2.10 Å | |
| Bite angle (N–Pd–N) | 79.13° |
Advanced Research Questions
Q. How do steric and electronic modifications of the ligand backbone influence catalytic performance in asymmetric hydrogenation?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., diphenylphosphine groups) increase enantioselectivity by restricting substrate access to specific coordination sites. For example, Ru(II) complexes with C₂-symmetric diphosphine/diamine ligands achieve >97% ee in ketone hydrogenation .
- Electronic Effects: Electron-withdrawing groups on the ligand enhance metal center electrophilicity, accelerating oxidative addition steps. Compare Pd(II) complexes with methyl vs. phenyl substituents: phenyl groups improve thermal stability but reduce turnover frequency .
Experimental Design:
- Ligand Screening: Synthesize derivatives with varied substituents (e.g., –CH₃, –CF₃, –Ph).
- Catalytic Testing: Evaluate enantioselectivity (HPLC) and activity (TON/TOF) in hydrogenation of prochiral ketones.
Q. How can structural deviations in crystallographic data be resolved to validate ligand-metal coordination geometry?
Methodological Answer:
- Refinement Protocols: Use SHELXL for least-squares refinement, adjusting displacement parameters (Uiso) and hydrogen atom placement. For example, refine methyl group torsional parameters independently to resolve disorder .
- Validation Tools: Check Rmerge (<5%), residual electron density (<1 eÅ⁻³), and bond-length outliers (e.g., Pd–Cl vs. Pd–N bond consistency) .
Case Study:
In Pd(II) complexes, distorted square-planar geometries (bond angles 79–100°) arise from ligand bite-angle constraints. Compare experimental angles with DFT-optimized structures to identify steric clashes .
Q. What methodological approaches are used to analyze ligand-metal interactions in solution versus solid state?
Methodological Answer:
- Solid State: X-ray crystallography and XAS (X-ray absorption spectroscopy) determine coordination geometry and oxidation states.
- Solution State: Use NMR (e.g., <sup>31</sup>P NMR for phosphine ligands) and ESI-MS to monitor ligand exchange dynamics. For example, paramagnetic broadening in <sup>1</sup>H NMR indicates labile metal-ligand bonds .
Q. Table 3: Comparative Techniques
| Technique | Solid State | Solution State |
|---|---|---|
| Coordination | XRD | NMR, UV-Vis |
| Redox State | XANES | Cyclic Voltammetry |
| Stability | TGA | Variable-temp NMR |
Q. How can computational modeling guide the design of ligand derivatives for improved catalytic activity?
Methodological Answer:
- DFT Calculations: Optimize ligand-metal geometries to predict bite angles, redox potentials, and substrate binding energies. For Mn catalysts, computational models correlate ligand planarity with enantioselectivity (e.g., 90% ee achieved with (1R,2R)-diamine ligands) .
- Docking Studies: Simulate transition states to identify steric barriers (e.g., π–π interactions in Pd complexes reduce activation energy) .
Workflow:
Geometry Optimization: Use Gaussian/B3LYP to model ground-state structures.
Transition-State Analysis: Identify rate-limiting steps (e.g., hydride transfer).
Property Prediction: Calculate HOMO/LUMO gaps to assess oxidative stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
